N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(5-methylfuran-2-yl)propanehydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by its unique structure, which includes an indole moiety and a furan derivative, making it of particular interest in medicinal chemistry and organic synthesis.
N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(5-methylfuran-2-yl)propanehydrazide is classified as a hydrazone due to the presence of the hydrazide functional group. It also features an indole and furan structure, which are common in many bioactive compounds.
The synthesis of N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(5-methylfuran-2-yl)propanehydrazide typically involves multi-step reactions. These may include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Analytical techniques like thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are typically employed to monitor the progress and confirm the identity of intermediates and final products .
The molecular formula for N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(5-methylfuran-2-yl)propanehydrazide is with a molecular weight of approximately 398.44 g/mol. The structure features:
The InChI (International Chemical Identifier) for this compound is InChI=1S/C22H22N4O3/c23-21(16-10-11-17(13)24-30)26(25)20(18(16)27(22(20)29)14)15/h10,13,14H,1,11,12,15,23H2,(H,26,28)/b24-13+, which provides a unique representation of its structure .
N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(5-methylfuran-2-yl)propanehydrazide can participate in various chemical reactions due to its functional groups:
These reactions can be optimized using various catalysts and solvents to improve yields and selectivity. Reaction pathways can be elucidated using spectroscopic methods to confirm product formation .
The mechanism of action for N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(5-methylfuran-2-yl)propanehydrazide is primarily studied in the context of its biological activity. The compound may exhibit pharmacological effects through:
Research indicates that compounds with similar structures often exhibit significant biological activities such as anti-cancer or anti-inflammatory effects .
N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(5-methylfuran-2-y)propanehydrazide typically appears as a solid at room temperature. Its melting point is reported around 218 °C.
The compound is expected to be soluble in organic solvents such as dimethyl sulfoxide and methanol but may have limited solubility in water due to its hydrophobic characteristics.
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) provide insights into its functional groups and structural integrity .
N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-y]propanehydrazide has potential applications in:
CAS No.: 152405-02-2
CAS No.: 1246815-51-9
CAS No.:
CAS No.: